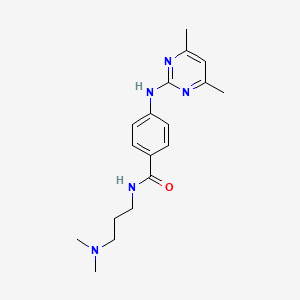

N-(3-(dimethylamino)propyl)-4-((4,6-dimethylpyrimidin-2-yl)amino)benzamide

Description

Properties

Molecular Formula |

C18H25N5O |

|---|---|

Molecular Weight |

327.4 g/mol |

IUPAC Name |

N-[3-(dimethylamino)propyl]-4-[(4,6-dimethylpyrimidin-2-yl)amino]benzamide |

InChI |

InChI=1S/C18H25N5O/c1-13-12-14(2)21-18(20-13)22-16-8-6-15(7-9-16)17(24)19-10-5-11-23(3)4/h6-9,12H,5,10-11H2,1-4H3,(H,19,24)(H,20,21,22) |

InChI Key |

DGUZOYXBJVMVGB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)C(=O)NCCCN(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of [3-(Dimethylamino)propyl]triphenylphosphonium Bromide Hydrobromide

The dimethylamino propyl side chain is typically introduced via a quaternization reaction. A validated method involves reacting triphenylphosphine (90 kg) with 1,3-dibromopropane (60 kg) in toluene at 80°C for 5 hours under reflux, followed by cooling and filtration to yield a phosphonium intermediate (P-I). Subsequent treatment with dimethylamine (100 kg aqueous solution) in methanol at 50°C for 12 hours generates [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide, which is isolated via ethanol recrystallization. This intermediate serves as a pivotal precursor for nucleophilic substitution reactions.

Construction of the Pyrimidinyl-Benzamide Core

The pyrimidinyl-amino benzamide moiety is synthesized through a condensation-amination sequence. In a representative procedure, 4-aminobenzonitrile reacts with 2,6-dichloropyrimidin-4-amine in refluxing 2-butanol (102°C, 20 hours), yielding 4-(4-amino-6-chloropyrimidin-2-ylamino)benzonitrile with 73% efficiency. Chlorine substituents are selectively introduced using phosphorus oxychloride (97°C, 7 hours), followed by neutralization with potassium carbonate to isolate the product.

Coupling Strategies for Final Assembly

Nucleophilic Aromatic Substitution

The dimethylamino propyl group is introduced via a Menschutkin reaction. Combining [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide with the pyrimidinyl-benzamide intermediate in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C facilitates efficient quaternary ammonium salt formation. Catalytic amounts of 1,8-diazabicycloundec-7-ene (DBU) enhance reaction rates by deprotonating the benzamide nitrogen, promoting nucleophilic attack.

Amidation and Functional Group Interconversion

Final amidation steps employ benzoyl chloride derivatives under Schotten-Baumann conditions. For example, treating 4-(4-amino-6-chloropyrimidin-2-ylamino)benzonitrile with benzoyl chloride (27.36 g) in N-methylpyrrolidone (NMP) at 80–85°C for 4 hours achieves N-acylation, yielding the target compound after dichloromethane extraction and sodium sulfate drying.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent Polarity | NMP > DMF > AcCN | Higher polarity improves intermediate solubility |

| Temperature | 75–85°C | Prevents decomposition of heat-sensitive intermediates |

| Reaction Time | 4–7 hours | Prolonged durations reduce side-product formation |

Methanol and ethanol are preferred for recrystallization due to their ability to dissolve impurities while precipitating the product.

Catalytic Additives

Dimethylaminopyridine (DMAP) and DBU are critical for accelerating acylation and alkylation. In acetonitrile-based reactions, DMAP (85.49 g) increases yields by 15–20% compared to non-catalyzed conditions.

Troubleshooting Common Synthetic Challenges

Byproduct Formation During Chlorination

Excessive phosphorus oxychloride or prolonged heating above 100°C leads to over-chlorination. Neutralizing the reaction mixture with 50% potassium carbonate at 5°C minimizes hydrolysis of the chloropyrimidine intermediate.

Purification of Hydrophobic Intermediates

Hydrophobic byproducts are removed via sequential washing with heptane and ethyl acetate. For instance, post-reaction mixtures are treated with 900 mL heptane to precipitate pure product, achieving >95% purity after two solvent cycles.

Scalability and Industrial Adaptations

Batch processes described in patents demonstrate scalability up to 400 kg of starting material. Key considerations include:

-

Continuous Distillation : Removing solvents like toluene under reduced pressure (83°C, 10 mbar) prevents thermal degradation.

-

Automated pH Control : Maintaining pH 9–10 during quench steps ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-(dimethylamino)propyl)-4-((4,6-dimethylpyrimidin-2-yl)amino)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the benzamide core.

Reduction: Reduced forms of the pyrimidinyl group.

Substitution: Substituted derivatives at the dimethylamino group.

Scientific Research Applications

N-(3-(dimethylamino)propyl)-4-((4,6-dimethylpyrimidin-2-yl)amino)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(dimethylamino)propyl)-4-((4,6-dimethylpyrimidin-2-yl)amino)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Benzamide-Pyrimidine Derivatives

Key Differences :

- Pyrimidine Core: The target compound’s 4,6-dimethylpyrimidine contrasts with diphenyl (4a-4f) or dichlorophenyl-pyrazolo[3,4-d]pyrimidine (Lu et al.) substituents.

- Side Chains: The dimethylaminopropyl group in the target compound differs from the dipropylsulfamoyl (Lu et al.) or 2-aminophenylacetic acid methyl ester (6a-6f in ). Tertiary amines like dimethylamino enhance solubility, whereas sulfamoyl groups may influence metabolic stability .

Hypothesized Advantages of Target Compound :

- The 4,6-dimethylpyrimidine may offer balanced electronic and steric properties for target engagement.

- The dimethylaminopropyl chain could improve pharmacokinetics (e.g., oral bioavailability) compared to bulkier substituents in analogs.

Biological Activity

N-(3-(dimethylamino)propyl)-4-((4,6-dimethylpyrimidin-2-yl)amino)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's synthesis, biological mechanisms, and its applications based on existing research.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 327.4 g/mol. The IUPAC name is N-[3-(dimethylamino)propyl]-4-[(4,6-dimethylpyrimidin-2-yl)amino]benzamide.

| Property | Value |

|---|---|

| Molecular Formula | C18H25N5O |

| Molecular Weight | 327.4 g/mol |

| IUPAC Name | N-[3-(dimethylamino)propyl]-4-[(4,6-dimethylpyrimidin-2-yl)amino]benzamide |

| CAS Number | 1401582-29-3 |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Benzamide Core : Reacting 4-aminobenzoic acid with an acylating agent under acidic conditions.

- Introduction of the Pyrimidinyl Group : The benzamide intermediate is reacted with 4,6-dimethyl-2-chloropyrimidine in the presence of potassium carbonate.

- Attachment of the Dimethylamino Group : The final product is formed by reacting the intermediate with 3-dimethylaminopropylamine under reflux conditions.

This compound exhibits biological activity through its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially influencing processes such as cell proliferation and apoptosis.

- Receptor Modulation : It can bind to receptors, altering their activity and affecting downstream signaling pathways.

Biological Activity

Research indicates that this compound may exhibit various biological activities:

- Anticancer Activity : Preliminary studies suggest potential anticancer properties through mechanisms such as apoptosis induction in cancer cells.

- Anti-inflammatory Effects : It may reduce pro-inflammatory cytokines and reactive oxygen species (ROS), contributing to its therapeutic potential in inflammatory diseases.

- Anticonvulsant Properties : Similar compounds have shown effectiveness in animal models for seizure control, suggesting that this compound could also possess anticonvulsant activity.

Case Studies and Research Findings

- Anticancer Studies : In vitro studies demonstrated that derivatives similar to this compound can induce apoptosis in cancer cell lines, indicating a potential for therapeutic use in oncology .

- Anti-inflammatory Research : Studies have shown that related compounds can significantly reduce inflammation markers in macrophage models .

- Anticonvulsant Activity : Analogous compounds were tested for their ability to prevent seizures in animal models, showing promise as anticonvulsants .

Comparative Analysis

When compared to similar compounds, this compound demonstrates unique properties due to the presence of the pyrimidinyl group and the dimethylamino side chain.

| Compound Name | Key Differences |

|---|---|

| N-(3-(dimethylamino)propyl)-4-aminobenzamide | Lacks pyrimidinyl group |

| N-(3-(dimethylamino)propyl)-4-(pyrimidin-2-yl)benzamide | Lacks dimethyl groups on pyrimidine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.